
(4-Methylthiazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylthiazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C14H14F3N5OS and its molecular weight is 357.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-Methylthiazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone represents a novel class of thiazole-pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the realm of cancer treatment and cell proliferation inhibition. This article synthesizes existing research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine
- Molecular Formula : C16H16F3N5S
- Molecular Weight : 367.39 g/mol
Structural Features
The compound features a thiazole moiety linked to a pyrimidine ring through a piperazine unit, which is crucial for its biological activity. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
Research indicates that thiazole-pyrimidine derivatives exhibit significant antitumor properties by inhibiting key protein kinases involved in cell cycle regulation. Specifically, compounds similar to the one have been shown to inhibit cyclin-dependent kinases (CDKs), notably CDK4 and CDK6, which play critical roles in cell proliferation.
Case Studies
- Inhibition of CDK4/6 : A study demonstrated that related compounds effectively inhibit CDK4 and CDK6 with IC50 values in the low micromolar range, suggesting a strong potential for use in cancer therapy .
- Cytotoxicity Testing : In vitro assays on various cancer cell lines (e.g., A431 and Jurkat cells) revealed that certain derivatives displayed cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .
The proposed mechanism involves the binding of these compounds to the ATP-binding site of CDKs, thereby preventing their activation and subsequent phosphorylation of target proteins essential for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- The presence of electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring enhances potency.
- Methyl substitutions on the thiazole ring are critical for maintaining biological activity .
Structural Feature | Effect on Activity |
---|---|
Trifluoromethyl Group | Increases lipophilicity and potency |
Methyl Substitutions | Essential for cytotoxicity |
Piperazine Linkage | Facilitates interaction with CDKs |
Summary of Key Studies
- In vitro Studies : The compound has shown promising results in inhibiting cell proliferation across multiple cancer types, with significant effects observed in leukemia and solid tumors.
- In vivo Efficacy : Animal models treated with these compounds exhibited reduced tumor growth rates compared to controls, indicating potential for clinical application .
Future Directions
Further research is warranted to explore:
- The pharmacokinetics and bioavailability of this compound.
- Potential combination therapies with existing chemotherapeutics to enhance efficacy.
特性
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5OS/c1-9-12(24-8-20-9)13(23)22-4-2-21(3-5-22)11-6-10(14(15,16)17)18-7-19-11/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZILJFYPINUEQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。